Potassium glycerophosphate
Overview
Description
Potassium glycerophosphate is an organic compound with the molecular formula C₃H₇K₂O₆P. It is a potassium salt of glycerophosphoric acid and is commonly used in various applications, including as a dietary supplement and in medical formulations. The compound is known for its role in providing phosphorus and potassium, essential nutrients for various biological functions.
Mechanism of Action
Target of Action
Potassium glycerophosphate is a type of organophosphate and is a component of glycerophospholipids . The primary targets of this compound are phospholipids, with phosphatidylcholine being a major substrate . Phospholipids are essential components of cell membranes, and they play a crucial role in cell structure and function.
Mode of Action
This compound acts as a donor of inorganic phosphate . It is hydrolyzed to inorganic phosphate and glycerol in the body . The extent of this reaction is dependent on the activity of serum alkaline phosphatases .
Biochemical Pathways
The mitochondrial Glycerophosphate dehydrogenase Complex oxidizes glycerophosphate to dihydroxyacetone phosphate and feeds electrons directly to ubiquinone . This process is part of the glycerophosphate pathway, which plays a significant role in energy metabolism.
Pharmacokinetics
It is known that the compound is hydrolyzed in the body to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity .
Result of Action
The hydrolysis of this compound results in the production of inorganic phosphate and glycerol . Inorganic phosphate is a crucial component in many biochemical reactions and metabolic processes, including cell membrane synthesis, signal transduction, photosynthesis, nucleic acid metabolism, and energy metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound . Additionally, the presence of other ions in the environment can also impact the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
Potassium glycerophosphate participates in biochemical reactions by providing a source of inorganic phosphate through hydrolysis . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for glycerophosphodiester phosphodiesterases (GDPDs), which catalyze the hydrolysis of one or more ester and phosphodiester bonds of glycerophospholipids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In vascular smooth muscle cells (VSMCs), β-glycerophosphate, a form of glycerophosphate, has been shown to modify key parameters of mitochondrial function and cellular bioenergetics . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it serves as a substrate for glycerophosphodiester phosphodiesterases, which catalyze the hydrolysis of glycerophospholipids .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical role .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways and can affect metabolic flux or metabolite levels . For instance, it is a crucial component of the glycerophospholipid metabolism pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical role. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium glycerophosphate can be synthesized through the esterification of glycerol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating glycerol and phosphoric acid under controlled conditions to form glycerophosphoric acid, which is then neutralized with potassium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:
Esterification: Glycerol and phosphoric acid are reacted in an esterification reactor at elevated temperatures (120-145°C) and controlled pH (3.0-5.5).
Neutralization: The resulting glycerophosphoric acid is neutralized with potassium hydroxide.
Purification: The product is purified through filtration and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Potassium glycerophosphate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form glycerol and phosphoric acid.
Complexation: It can form complexes with metal ions such as calcium and magnesium, which are important in biological systems.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs under mild conditions.
Complexation: Metal ions such as calcium and magnesium are used, and the reaction conditions depend on the specific metal ion involved.
Major Products Formed:
Hydrolysis: Glycerol and phosphoric acid.
Complexation: Metal glycerophosphate complexes.
Scientific Research Applications
Potassium glycerophosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a source of phosphorus in synthetic chemistry.
Biology: this compound is used in cell culture media as a source of phosphorus and potassium, essential for cell growth and metabolism.
Medicine: It is used in medical formulations, including intravenous solutions, to provide essential nutrients to patients.
Industry: The compound is used in the food industry as a dietary supplement and in the production of animal feed.
Comparison with Similar Compounds
Sodium glycerophosphate: Used in similar applications but with sodium as the cation.
Calcium glycerophosphate: Often used in dental products and as a calcium supplement.
Magnesium glycerophosphate: Used as a magnesium supplement and in various industrial applications.
Uniqueness of Potassium Glycerophosphate: this compound is unique due to its potassium content, making it particularly useful in applications where potassium supplementation is required. Its solubility and bioavailability also make it a preferred choice in medical and dietary formulations.
Properties
IUPAC Name |
dipotassium;2,3-dihydroxypropyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2K/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFUHGDBYUITQJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7K2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048616 | |
Record name | Dipotassium 2,3-dihydroxypropyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trihydrate: Colorless to pale yellow liquid or solid; [HSDB] | |
Record name | Potassium glycerophosphate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
SOL IN ALCOHOL; VERY SOL IN WATER | |
Record name | POTASSIUM GLYCEROPHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1232 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
927-19-5, 1319-69-3, 1335-34-8 | |
Record name | Potassium 1-glycerophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927195 | |
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Record name | Potassium glycerophosphate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium glycerophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15948 | |
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Record name | 1,2,3-Propanetriol, mono(dihydrogen phosphate), potassium salt (1:2) | |
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Record name | Dipotassium 2,3-dihydroxypropyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium glycerophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.902 | |
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Record name | Dipotassium 2,3-hydroxy-1-propyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM 1-GLYCEROPHOSPHATE | |
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Record name | POTASSIUM GLYCEROPHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1232 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Potassium Glycerophosphate in cell culture, and how does it compare to other supplements?
A1: this compound can be a valuable component in cell culture media. [, ] While not directly addressed in these studies, it's known to function as a source of phosphate and potassium, both essential for cell growth and metabolism. Interestingly, one study found that a combination of Tween 80 and cholesterol could replace blood serum in the cultivation of Tritrichomonas foetus, and the addition of choline and this compound further enhanced growth. [] This suggests that this compound may contribute to optimizing cell culture conditions, potentially by providing necessary nutrients or influencing the medium's osmolarity.
Q2: Besides cell culture, are there other applications where this compound is used?
A2: Yes, this compound is a versatile compound. One study describes its use in food science for enriching food products with potassium. [] By combining this compound with specific inorganic acidic compounds, food manufacturers can increase the potassium content of products without significantly altering the pH, total acidity, or taste. [] This has important implications for developing healthier food options, particularly for individuals who need to manage their potassium intake.
Q3: Are there any studies investigating the potential of this compound in preserving biological samples?
A3: Yes, there is research exploring the use of this compound in preserving biological materials. One study specifically examined its role in preserving rat liver nuclei. [] While the study abstract doesn't provide detailed results, the fact that this research was conducted suggests that this compound might possess properties suitable for maintaining the integrity and functionality of cellular components in stored biological samples.
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